

# Comparing Pulrodemstat efficacy with other LSD1 inhibitors

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## Compound of Interest

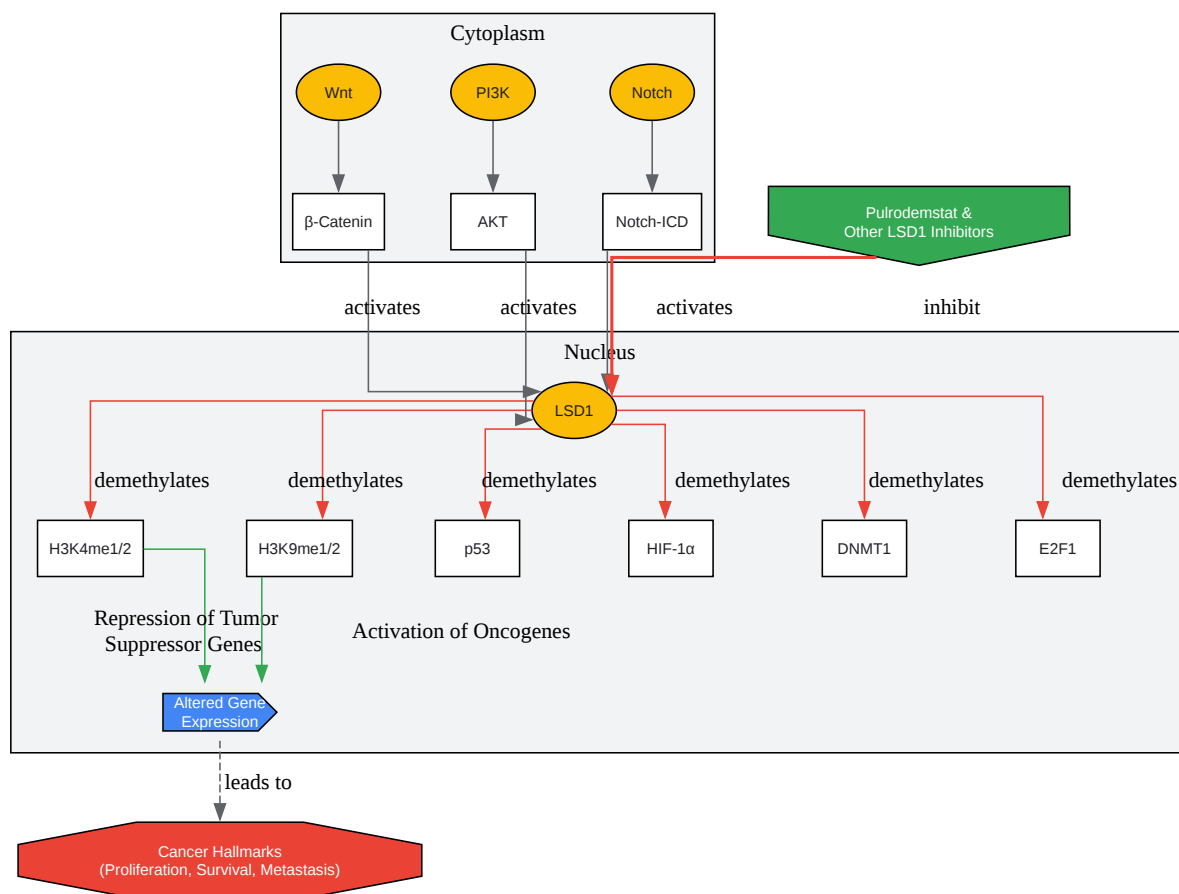
Compound Name: Pulrodemstat

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## LSD1 Signaling Pathway in Cancer

LSD1 regulates gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways. Key signaling pathways influenced by LSD1 in cancer include Wnt/ $\beta$ -Catenin, PI3K/AKT, and Notch signaling. LSD1 can also regulate the stability and activity of non-histone proteins like p53 and HIF-1 $\alpha$ .<sup>[1][2][3]</sup>



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Caption: LSD1 signaling pathway in cancer and point of intervention for inhibitors.

## Preclinical Efficacy: A Comparative Analysis

The following table summarizes the in vitro potency of **Pulrodemstat** and other key LSD1 inhibitors against the LSD1 enzyme and various cancer cell lines.

Inhibitor	Target	IC50 (nM)	Cell Line	EC50 (nM)	Reference(s)
Pulrodemstat (CC-90011)	LSD1	0.25	THP-1 (AML)	7 (CD11b induction)	[4]
Kasumi-1 (AML)	2 (antiproliferative)	[4]			
H1417 (SCLC)	6 (antiproliferative)	[4]			
H209 (SCLC)	3 (GRP suppression)	[4]			
Iadademstat (ORY-1001)	LSD1	<1	AML cell lines	-	[5]
Bomedemstat (IMG-7289)	LSD1	-	-	-	[6]
Seclidemstat (SP-2577)	LSD1	-	FET-rearranged sarcomas	Potent activity	[7]
GSK2879552	LSD1	-	-	-	[8]

## Clinical Efficacy: A Head-to-Head Overview

Direct comparative clinical trials between these LSD1 inhibitors are not yet available. The following tables provide a summary of the clinical trial data for each inhibitor in various malignancies.

## Pulrodemstat (CC-90011) in Advanced Malignancies

Indication	Phase	Key Findings	Reference(s)
Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin's Lymphoma	I	Encouraging antitumor activity and favorable tolerability.	[8]
Small Cell Lung Cancer (SCLC)	II	Ongoing	[9]
Head and Neck Squamous Cell Carcinoma (HNSCC)	Preclinical	Suppressed tumor growth and induced apoptosis.	[10]

## Bomedemstat (IMG-7289) in Myelofibrosis

Trial	Phase	Key Findings	Reference(s)
IMG-7289-CTP-102	I/II	64% of patients had a decrease in spleen volume at 24 weeks. Improved symptom scores and bone marrow fibrosis.	[11]
-	II	In combination with ruxolitinib, showed favorable efficacy in both treatment-naïve and previously treated patients.	

## Seclidemstat (SP-2577) in Sarcomas

Indication	Phase	Key Findings	Reference(s)
Relapsed/Refractory Ewing Sarcoma	I/II	Manageable safety profile with preliminary activity.	
Ewing Sarcoma (in combination with topotecan and cyclophosphamide)	I/II	60% confirmed disease control and a median time to tumor progression of 7.4 months in first-relapse patients.	

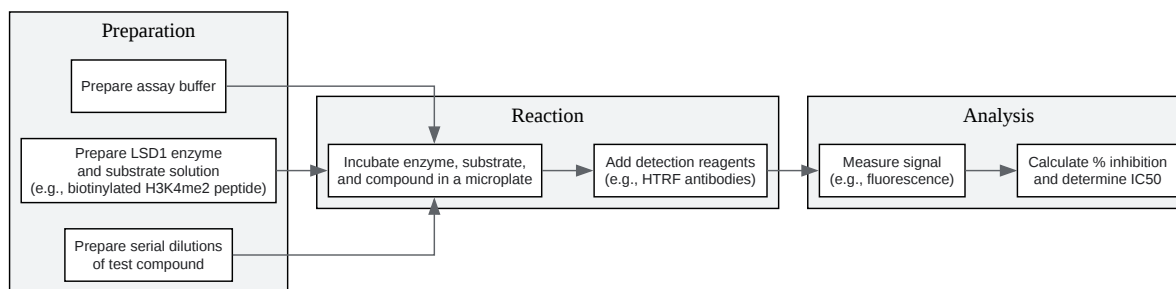
## ladademstat (ORY-1001) in Acute Myeloid Leukemia (AML)

Trial	Phase	Key Findings	Reference(s)
First-in-human	I	Induced blast differentiation and reduced bone marrow blast burden, particularly in patients with MLL translocations. One complete remission with incomplete count recovery was observed.	[5]
ALICE (in combination with azacitidine)	IIa	Objective Response Rate (ORR) of 81%, with 64% being Complete Remissions (CR/CRi).	
FRIDA (in combination with gilteritinib)	Ib	67% response rate in FLT3-mutated relapsed/refractory AML.	
(in combination with azacitidine and venetoclax)	Ib	100% overall response rate in newly diagnosed, unfit AML patients (preliminary data).	

## Experimental Protocols

### In Vitro LSD1 Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the LSD1 enzyme.



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Caption: Workflow for an in vitro LSD1 inhibition assay.

#### Detailed Method:

- **Compound Preparation:** A stock solution of the test compound is serially diluted in assay buffer to create a range of concentrations.
- **Reaction Mixture:** In a 96- or 384-well plate, the LSD1 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me2), and the test compound are combined in an appropriate assay buffer.
- **Incubation:** The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to occur.
- **Detection:** Detection reagents are added. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would typically involve adding a europium-labeled anti-H3K4me0 antibody and a streptavidin-conjugated acceptor fluorophore.
- **Signal Measurement:** After another incubation period, the HTRF signal is read on a plate reader. The signal is inversely proportional to the enzymatic activity.

- **Data Analysis:** The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC<sub>50</sub> value is then determined by fitting the data to a dose-response curve.

## Cell Proliferation Assay

This protocol outlines a standard procedure to assess the anti-proliferative effect of an LSD1 inhibitor on cancer cells.

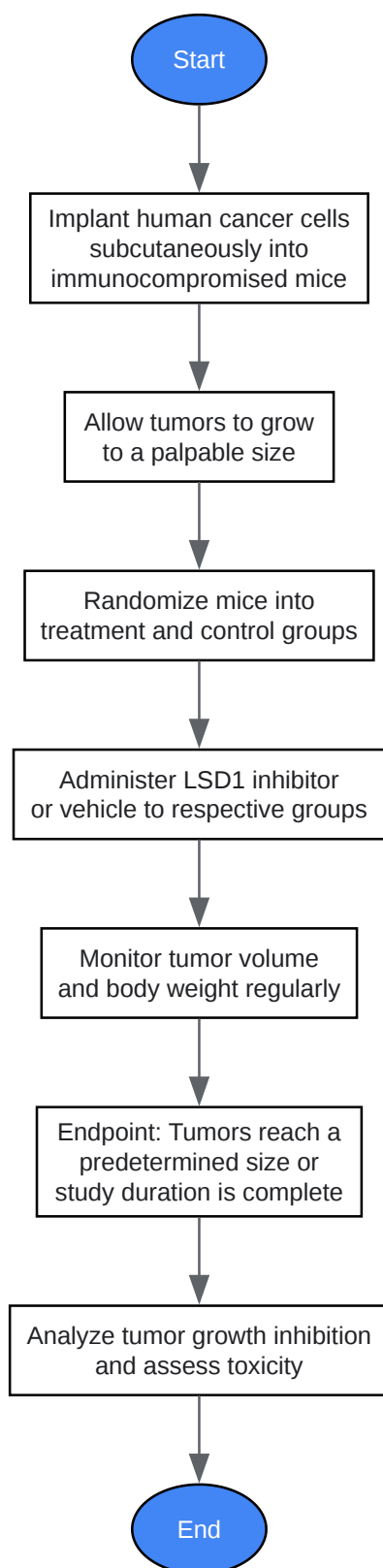
Detailed Method:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the LSD1 inhibitor. A vehicle-only control is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 72-120 hours) under standard cell culture conditions.
- **Viability Assessment:** Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
- **Data Analysis:** The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The EC<sub>50</sub> value (the concentration that inhibits cell proliferation by 50%) is determined from the dose-response curve.

## In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of an LSD1 inhibitor in a mouse xenograft model.





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Caption: Workflow for a typical in vivo tumor xenograft study.

#### Detailed Method:

- **Cell Implantation:** Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth and Randomization:** Once the tumors reach a certain volume (e.g., 100-200 mm<sup>3</sup>), the mice are randomized into treatment and control (vehicle) groups.
- **Drug Administration:** The LSD1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.
- **Monitoring:** Tumor dimensions and mouse body weights are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .
- **Endpoint and Analysis:** The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. The tumor growth inhibition (TGI) is calculated for the treatment group. Tissues may be collected for pharmacodynamic biomarker analysis.

## Conclusion

**Pulrodemstat** has demonstrated potent and selective reversible inhibition of LSD1 with promising preclinical and early clinical activity across a range of hematological and solid tumors. While direct comparative trials are lacking, the available data suggests that different LSD1 inhibitors may have distinct efficacy and safety profiles in various disease contexts. The choice of an LSD1 inhibitor for a specific cancer type will likely depend on factors such as its mechanism of action (reversible vs. irreversible), its specific activity against the tumor type, and its safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Pulrodemstat** and other LSD1 inhibitors in oncology.

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